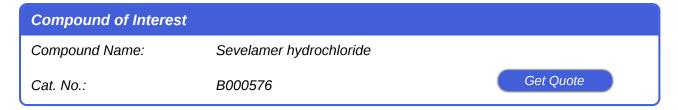


In Vitro Characterization of Sevelamer Hydrochloride's Physical Properties: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core in vitro physical properties of **sevelamer hydrochloride**, a non-absorbed phosphate-binding polymer used in the management of hyperphosphatemia. The following sections detail the critical quality attributes of **sevelamer hydrochloride**, the experimental protocols for their characterization, and a summary of relevant quantitative data.

Core Physical Properties and Data Summary

The efficacy of **sevelamer hydrochloride** as a phosphate binder is intrinsically linked to its physical properties. These properties govern its interaction with phosphate ions in the gastrointestinal tract. The key in vitro characteristics include phosphate binding capacity, swelling index, and particle size distribution.

Data Presentation

The following tables summarize the quantitative data for the key physical properties of **sevelamer hydrochloride** based on available literature.

Table 1: Phosphate Binding Capacity of Sevelamer Hydrochloride



Parameter	Value	Conditions	Reference
Phosphate Binding Capacity	5.2 to 6.2 mmol/g	In vitro equilibrium binding study	
Phosphate Binding Capacity	4.7 to 6.4 mmol/g	Industrial process specification	[1]
Average Phosphate Binding	5.8 mmol/g	Ion Chromatography Method	[1]
Langmuir Capacity Constant (k2)	T/R Ratio: 97.25% (90% CI 95.17–99.38)	pH 4.0 and pH 7.0, with and without acid pre-treatment	[2]
Langmuir Affinity Constant (k1)	T/R Ratio: 76.4%	Without acid pre- treatment	[2]

T/R Ratio: Test/Reference Ratio; CI: Confidence Interval

Table 2: Swelling Index and Particle Size of Sevelamer Hydrochloride

Parameter	Value	Method/Conditions	Reference
Swelling Index	6 to 8 times its weight	Aqueous solutions	[2]
Swelling Index	8 times its volume	Aqueous solutions	[2]
Swelling Index (USP Monograph)	6.2 to 8.4	-	
Swelling Index (Proposed)	6.9 to 9.4	-	
Mean Particle Size	25 – 65 μm	-	[2][3]
Particle Size Specification	< 500 μm (NMT 1.00% > 500 μm)	Sieve analysis	[2]

NMT: Not More Than



Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible in vitro characterization of **sevelamer hydrochloride**. The following protocols are based on established methods.

Determination of Phosphate Binding Capacity (Equilibrium Binding Study)

This protocol determines the maximum amount of phosphate that can be bound per unit weight of **sevelamer hydrochloride** (k2) and the affinity constant (k1) using the Langmuir approximation.[4]

Materials:

- Sevelamer hydrochloride (API or crushed tablets)
- Phosphate standard solutions (e.g., 1, 2, 5, 10, 15, 20, 30, 40 mM)[2]
- Incubation medium: 80 mM NaCl and 100 mM N,N-Bis(hydroxyethyl)-2-aminoethanesulfonic acid (BES) buffer[4][5]
- Hydrochloric acid (1 N) and Sodium hydroxide (1 N) for pH adjustment
- Orbital shaker or incubator shaker maintained at 37°C[6]
- Syringe filters (0.2 μm nylon)[7]
- Analytical instrumentation for phosphate quantification (Ion Chromatography or ICP-OES)[4]
 [8]

Procedure:

- Sample Preparation: Accurately weigh a specified amount of sevelamer hydrochloride. For tablet dosage forms, whole tablets should be used.[5]
- Incubation Setup: Prepare a series of flasks, each containing a specific concentration of the phosphate standard solution in the incubation medium.[2]



- pH Adjustment: The study is typically conducted at different pH levels, such as 4.0 and 7.0, to simulate the gastrointestinal environment.[4] Adjust the pH of the solutions accordingly using HCl or NaOH.
- Incubation: Add the pre-weighed **sevelamer hydrochloride** to each flask. Place the flasks in an orbital shaker set at a constant speed (e.g., 100 rpm) and temperature (37°C).[6] The incubation time should be sufficient to reach equilibrium, which is reported to be around 6 hours.[9]
- Sample Collection and Filtration: After incubation, withdraw a sample from each flask and immediately filter it through a 0.2 μm syringe filter to separate the unbound phosphate from the polymer-phosphate complex.[7][8]
- Phosphate Quantification: Analyze the concentration of unbound phosphate in the filtrate using a validated method such as Ion Chromatography or ICP-OES.[4][8]
- Calculation:
 - Calculate the amount of bound phosphate by subtracting the unbound phosphate concentration from the initial phosphate concentration.
 - The binding capacity is expressed as mmol of phosphate bound per gram of sevelamer hydrochloride.[8]
 - Plot the unbound phosphate concentration (mM) / binding capacity (mmol/g) versus the unbound phosphate concentration (mM).
 - Perform a linear regression on the plotted data. The affinity constant (k1) is calculated by dividing the slope by the intercept, and the capacity constant (k2) is the inverse of the slope.[4]

Determination of Swelling Index

This protocol measures the extent to which **sevelamer hydrochloride** swells in an aqueous medium.

Materials:



- Sevelamer hydrochloride powder
- Deionized water or other aqueous solution
- Graduated cylinder (10 mL)
- Balance

Procedure:

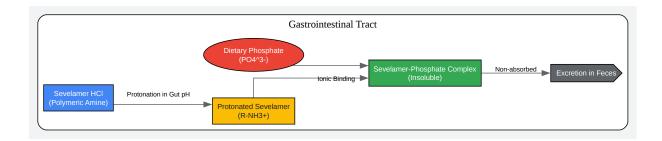
- Accurately weigh approximately 100 mg of sevelamer hydrochloride powder.
- Transfer the powder to a 10 mL graduated cylinder.
- · Record the initial volume of the powder.
- Add 10 mL of deionized water to the graduated cylinder.
- Allow the powder to swell for a defined period (e.g., 4 hours or until a constant volume is observed).
- Record the final volume of the swollen polymer.
- The swelling index is calculated as the ratio of the final volume to the initial volume or the ratio of the final weight to the initial weight if measured gravimetrically.[2]

A more detailed experimental method involves dissolving a tablet, filtering, and drying the particles, then observing the particle size change in a flow cell after exposure to a solution.[10]

Visualizations

The following diagrams illustrate the mechanism of action and experimental workflows for the in vitro characterization of **sevelamer hydrochloride**.

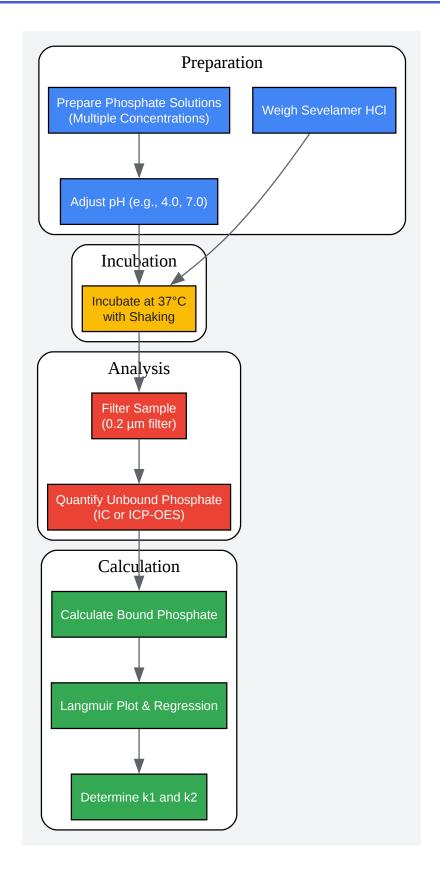




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Caption: Mechanism of phosphate binding by sevelamer hydrochloride in the GI tract.





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Caption: Workflow for determining phosphate binding capacity.



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